3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine often involves multi-step chemical reactions starting from readily available materials such as pyridine and bromoaniline. Techniques like the Chichibabin reaction, bromosubstitution, diazotization, and the Suzuki coupling reaction are frequently employed. For instance, a novel phosphorescent ligand was synthesized using pyridine and 4-bromoaniline through such reactions, indicating a method that could be adapted for the synthesis of 3-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine (Gao Xi-cun, 2008).
Molecular Structure Analysis
The molecular structure of compounds like 3-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is characterized by X-ray diffraction, showing specific configurations and conformations. For example, a related compound, 2-(Pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole, was synthesized and its structure confirmed by X-ray diffraction, indicating a monoclinic system with specific space group and crystal parameters (Zhong-Hua Shen et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 3-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is influenced by the presence of the oxadiazole and pyridine rings. These compounds undergo various chemical reactions, including nucleophilic substitution, cyclization, bromination, and coupling reactions, to yield products with potential biological and physical applications. For example, the synthesis of a related compound showcased the utility of phosphorus oxybromide for bromination, highlighting a method that could be relevant for modifying the chemical structure of 3-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine for specific applications (Niu Wen-bo, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for “3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine” and similar compounds could involve further exploration of their biological activities. For instance, more interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities . These compounds could be potential alternative templates for discovering novel antibacterial agents .
properties
IUPAC Name |
5-(4-bromophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-5-3-9(4-6-11)13-16-12(17-18-13)10-2-1-7-15-8-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPAJANSNLOSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole |
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